molecular formula C22H32N2O6 B178004 (S)-1-BOC-4-(2-CBZ-AMINO-2-METHOXYCARBONYL-ETHYL)PIPERIDINE CAS No. 195877-54-4

(S)-1-BOC-4-(2-CBZ-AMINO-2-METHOXYCARBONYL-ETHYL)PIPERIDINE

Cat. No.: B178004
CAS No.: 195877-54-4
M. Wt: 420.5 g/mol
InChI Key: DETHWRBYCXAMSF-SFHVURJKSA-N
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Description

(S)-1-BOC-4-(2-CBZ-AMINO-2-METHOXYCARBONYL-ETHYL)PIPERIDINE is a complex organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-BOC-4-(2-CBZ-AMINO-2-METHOXYCARBONYL-ETHYL)PIPERIDINE typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the use of a stereoselective three-component Mannich reaction, which is inspired by biosynthesis and involves the reaction of a functionalized dienolate with an aldehyde and an amine . This method allows for the assembly of multi-substituted chiral piperidines with high stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of organophotocatalysis has been explored to enable one-step access to diverse substituted piperidines from easily available starting materials . This method offers a streamlined approach to synthesizing complex piperidine derivatives with high efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-BOC-4-(2-CBZ-AMINO-2-METHOXYCARBONYL-ETHYL)PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(S)-1-BOC-4-(2-CBZ-AMINO-2-METHOXYCARBONYL-ETHYL)PIPERIDINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and natural products.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a drug candidate or as a precursor for the synthesis of pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-BOC-4-(2-CBZ-AMINO-2-METHOXYCARBONYL-ETHYL)PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 4-[(2S)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O6/c1-22(2,3)30-21(27)24-12-10-16(11-13-24)14-18(19(25)28-4)23-20(26)29-15-17-8-6-5-7-9-17/h5-9,16,18H,10-15H2,1-4H3,(H,23,26)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETHWRBYCXAMSF-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C[C@@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650676
Record name tert-Butyl 4-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-methoxy-3-oxopropyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195877-54-4
Record name tert-Butyl 4-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-methoxy-3-oxopropyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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